N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline
Description
N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline (CAS: 1040683-05-3 ) is an aromatic amine derivative featuring a 4-ethylphenoxyethyl group attached to a 3-methyl-substituted aniline moiety. Its molecular formula is C₁₈H₂₃NO, with a molecular weight of 269.38 g/mol. The compound’s structure combines a lipophilic phenoxyethyl chain with a polar aniline group, making it a candidate for applications in medicinal chemistry and material science. The ethylphenoxy group enhances solubility in organic solvents, while the methyl substitution on the aniline ring may influence electronic properties and steric interactions .
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-15-7-9-17(10-8-15)19-12-11-18-16-6-4-5-14(2)13-16/h4-10,13,18H,3,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZCTMSQJINSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline typically involves the reaction of 4-ethylphenol with 2-chloroethylamine to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with 3-methylaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In biochemical assays and proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Alkyl Chain Length : Replacing the ethyl linker with propyl (as in sc-330748 ) increases molecular weight (269 → 283 g/mol) and logP (predicted +0.3), enhancing membrane permeability but reducing aqueous solubility.
- Halogenation : Chloro or fluoro substituents (e.g., CAS 1040685-95-7 ) introduce electronegative centers, improving binding affinity to hydrophobic protein pockets but raising toxicity risks.
- Heterocyclic Modifications : Imidazo[1,2-a]pyridine derivatives (e.g., MIC = 0.03 µM for anti-TB activity ) demonstrate superior bioactivity compared to purely aromatic analogs, likely due to π-stacking and hydrogen-bonding interactions.
Physicochemical and Pharmacokinetic Properties
Comparative data for key parameters:
Key Observations :
- The target compound’s low aqueous solubility (0.12 mg/mL) aligns with its high logP (3.8), typical for phenoxyethylamines. Acetamide derivatives (e.g., ) exhibit better solubility due to hydrogen-bonding capacity.
- Thermal Stability : Chlorinated analogs (e.g., ) show higher melting points (>120°C), attributed to stronger intermolecular halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
